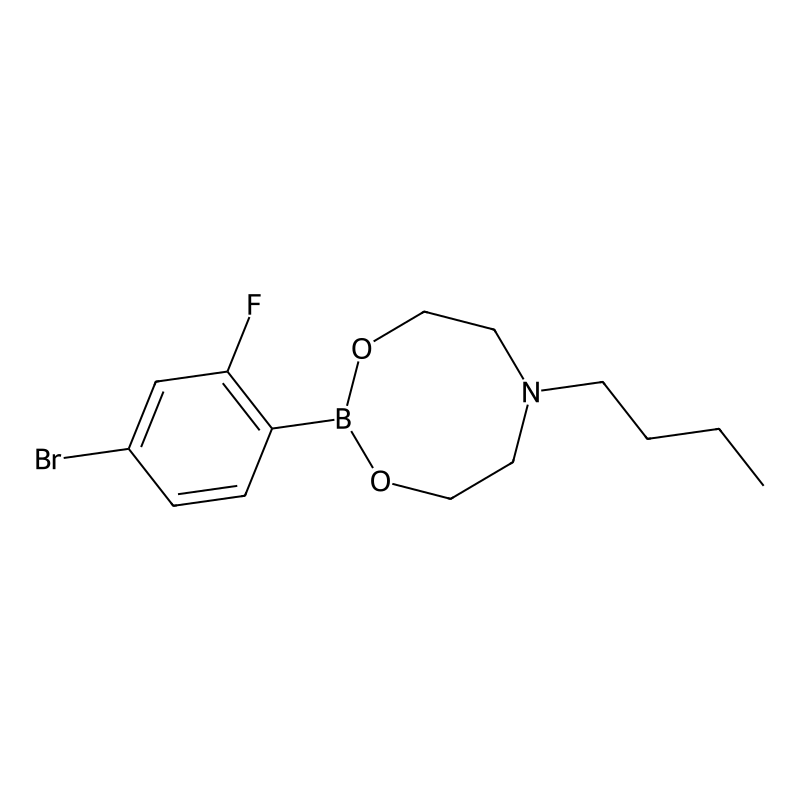

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula and a molecular weight of 344.03 g/mol. It is classified under the category of boronic acid derivatives, specifically as an ester. The compound is characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a phenyl group, and it features an N-butyldiethanolamine moiety. This compound is notable for its high purity level, typically around 98% .

- As a Lewis acid: The boron atom can reversibly bind to electron donors (Lewis bases) to form complexes. This property could be useful for various applications, such as catalysis or sensing.

- As a building block in organic synthesis: The molecule's functional groups could be used to create more complex organic molecules with desired properties.

- As a potential probe molecule: The combination of the bromo and fluoro substituents might allow the molecule to interact with specific biological targets for diagnostic or therapeutic purposes (further research is needed).

- Suzuki-Miyaura Coupling Reactions: This compound can participate in cross-coupling reactions, particularly with aryl halides, to form biaryl compounds. The presence of the boronic acid functionality allows for the formation of carbon-carbon bonds in the presence of palladium catalysts .

- Esterification Reactions: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding boronic acid and N-butyldiethanolamine .

The synthesis of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester typically involves several steps:

- Preparation of Boronic Acid: The initial step may involve the synthesis of 4-bromo-2-fluorophenylboronic acid through reactions involving phenylboronic acids and halogenated phenols.

- Esterification: The final product is synthesized by reacting the boronic acid with N-butyldiethanolamine under acidic conditions, facilitating the formation of the ester bond .

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester has potential applications in various fields:

- Organic Synthesis: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in creating functional materials due to its unique electronic properties.

- Bioconjugation: Its reactivity allows for potential applications in bioconjugation processes in biochemical research.

Interaction studies involving 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester focus on its reactivity with various biological molecules. These studies can include:

- Binding Affinity Assessments: Investigating how well this compound binds to specific enzymes or receptors.

- Inhibition Studies: Evaluating its potential as an inhibitor against specific biological targets, which is common for boronic acids due to their ability to form reversible covalent bonds with diols .

Several compounds share structural similarities with 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-fluorophenylboronic Acid Pinacol Ester | 551-08-6 | Contains a pinacol ester instead of an amine group. |

| 3-Chloro-4-hydroxyphenylboronic Acid Pinacol Ester | 629658-06-6 | Hydroxy group instead of fluorine; different reactivity. |

| 4-Amino-3-fluorophenylboronic Acid Pinacol Ester | 819058-34-9 | Amino group alters biological activity significantly. |

| 2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1326316-85-1 | Features a dioxaborolane structure; different sterics. |

The uniqueness of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester lies in its combination of both bromine and fluorine substituents along with the N-butyldiethanolamine moiety, which may confer distinctive properties not found in other similar compounds. This combination could lead to unique reactivity profiles and biological interactions that warrant further investigation.